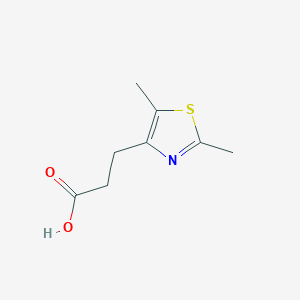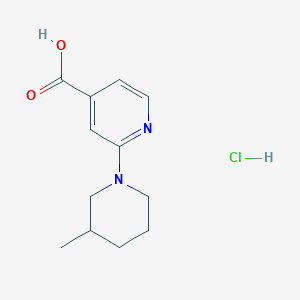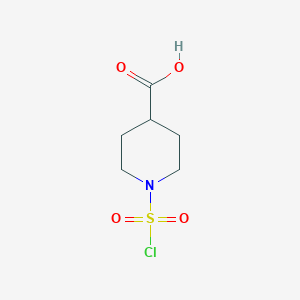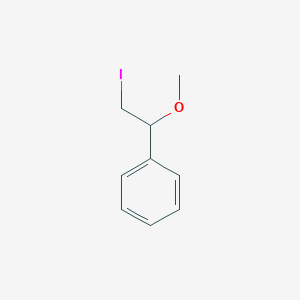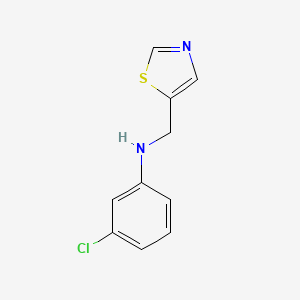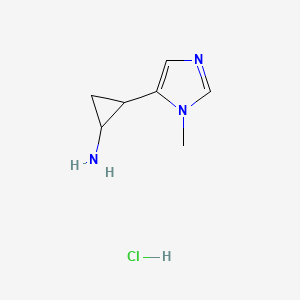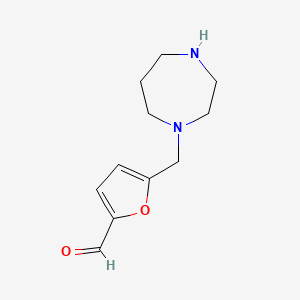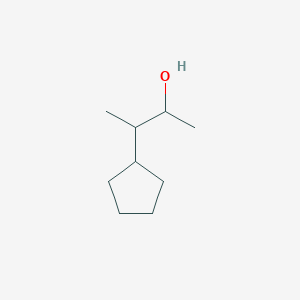
3-Cyclopentylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylbutan-2-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a cyclopentyl group attached to the second carbon of a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where cyclopentylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.
Another method involves the reduction of 3-Cyclopentylbutan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-Cyclopentylbutan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Cyclopentylbutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 3-Cyclopentylbutan-2-one to this compound can be achieved using NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: 3-Cyclopentylbutan-2-one.
Reduction: this compound.
Substitution: 3-Cyclopentylbutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopentylbutan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopentylbutan-2-one: The oxidized form of 3-Cyclopentylbutan-2-ol.
Cyclopentylmethanol: A similar compound with a cyclopentyl group attached to a methanol molecule.
Cyclopentanol: A simpler alcohol with a cyclopentyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentyl group with a butane chain. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
3-cyclopentylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
KSKLXIKBXIDTOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


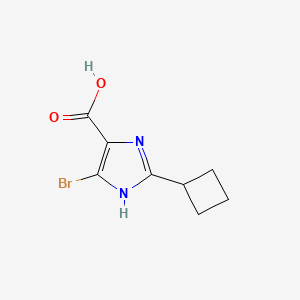
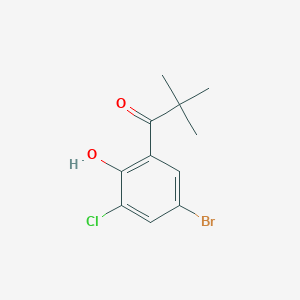
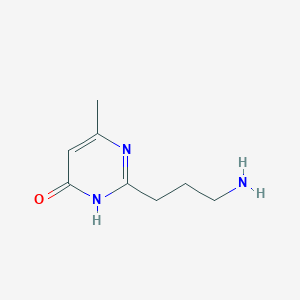
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
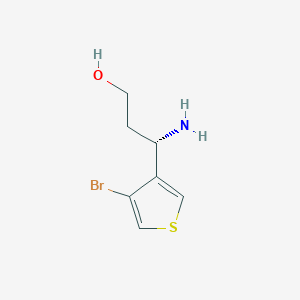
amine](/img/structure/B15272002.png)
